molecular formula C14H14BrN B3257552 Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- CAS No. 291545-04-5

Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)-

Cat. No.: B3257552
CAS No.: 291545-04-5
M. Wt: 276.17 g/mol
InChI Key: LTRJAMPTYSTWNQ-NSHDSACASA-N
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Description

Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- is a chemical compound known for its unique structure and properties. It belongs to the family of substituted amphetamines and is characterized by the presence of a bromine atom attached to the phenyl ring. This compound has a molecular formula of C9H12BrN and a molecular weight of 218.10 g/mol. It is used in various fields, including medicinal chemistry, drug development, and neurochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- can be achieved through several methods. One common approach involves the direct condensation of acetamides with ketones . Another method includes the addition of an organometallic reagent to a nitrile followed by quenching the resulting imine with an electrophile . Additionally, transition metal-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, are also employed for the synthesis of this compound .

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- often involves large-scale multistep synthesis processes. These processes typically include the nitration of benzene derivatives, followed by bromination and subsequent conversion of the nitro group to an amine . The use of transition metal catalysts, such as palladium, is common in these industrial methods to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The conditions for these reactions vary, but they often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzoic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted aromatic compounds .

Scientific Research Applications

Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: In the industrial sector, it is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- involves its interaction with specific molecular targets and pathways. It is known to participate in electrophilic aromatic substitution reactions, where the bromine atom plays a crucial role in directing the substitution to specific positions on the aromatic ring . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- can be compared with other similar compounds, such as:

    2-Bromodiphenylamine: Similar in structure but lacks the methyl group on the amine.

    N-(2-Bromophenyl)benzamide: Contains a benzamide group instead of the methyl group.

    2-Bromo-N-phenylaniline: Another structurally related compound with different substituents.

The uniqueness of Benzenemethanamine, N-(2-bromophenyl)-a-methyl-, (aS)- lies in its specific substitution pattern and the presence of the methyl group, which influences its reactivity and applications.

Properties

IUPAC Name

2-bromo-N-[(1S)-1-phenylethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRJAMPTYSTWNQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230964
Record name (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291545-04-5
Record name (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291545-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-N-(2-Bromophenyl)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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